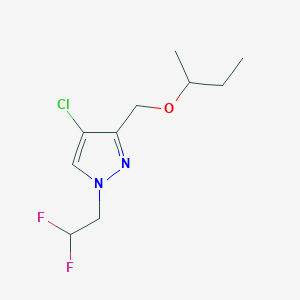
3-(sec-butoxymethyl)-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(sec-butoxymethyl)-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known by the chemical name SR-9009 and has been the subject of several studies exploring its synthesis, mechanism of action, and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(sec-butoxymethyl)-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole is still not fully understood. However, studies have shown that this compound works by activating a protein called Rev-erbα, which plays a key role in regulating the body's circadian rhythm. By activating this protein, SR-9009 can increase the body's metabolic rate and improve energy production, leading to improved endurance and muscle function.
Biochemical and physiological effects:
Studies have shown that this compound has several biochemical and physiological effects. One of the most significant effects of this compound is its ability to increase the body's metabolic rate, leading to improved energy production and endurance. Additionally, SR-9009 has been shown to improve muscle function and reduce inflammation, making it a potential candidate for the treatment of muscle wasting diseases and other conditions that affect muscle function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(sec-butoxymethyl)-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole in lab experiments is its potential to improve endurance and muscle function in mice. This makes it a useful tool for studying the effects of exercise on the body and for developing new treatments for muscle wasting diseases. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of SR-9009 is still not fully understood, which makes it difficult to interpret the results of studies using this compound.
Zukünftige Richtungen
There are several potential future directions for research on 3-(sec-butoxymethyl)-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole. One area of research that has shown promise is in the development of new treatments for muscle wasting diseases. Additionally, SR-9009 may have potential applications in the treatment of other conditions that affect muscle function, such as sarcopenia and cachexia. Further research is also needed to fully understand the mechanism of action of this compound and to explore its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of 3-(sec-butoxymethyl)-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 4-chloro-3-nitrobenzoic acid with 2,2-difluoroethylamine to form the intermediate product 4-chloro-3-(2,2-difluoroethylamino)benzoic acid. This intermediate product is then reacted with sec-butoxymethyl chloride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
3-(sec-butoxymethyl)-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole has been studied extensively for its potential applications in scientific research. One of the most promising areas of research for this compound is in the field of exercise physiology. Studies have shown that SR-9009 can increase endurance and improve muscle function in mice, making it a potential candidate for the treatment of muscle wasting diseases and other conditions that affect muscle function.
Eigenschaften
IUPAC Name |
3-(butan-2-yloxymethyl)-4-chloro-1-(2,2-difluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF2N2O/c1-3-7(2)16-6-9-8(11)4-15(14-9)5-10(12)13/h4,7,10H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCDKFSFWZFDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=NN(C=C1Cl)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B3007151.png)



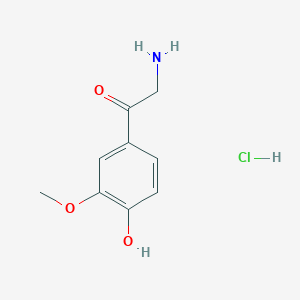
![2-[(cyanomethyl)sulfanyl]-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B3007161.png)
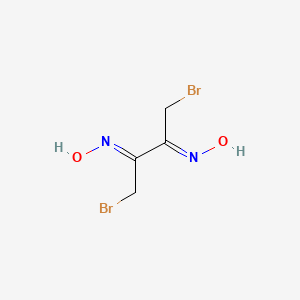
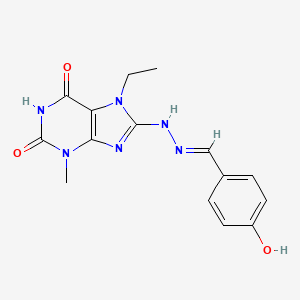
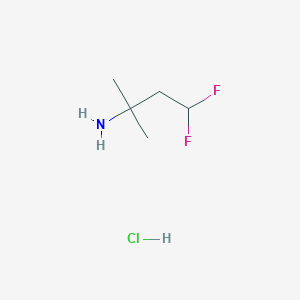
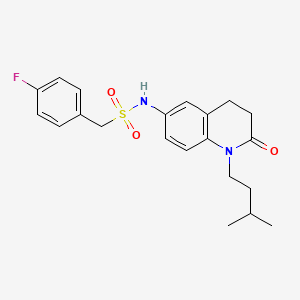
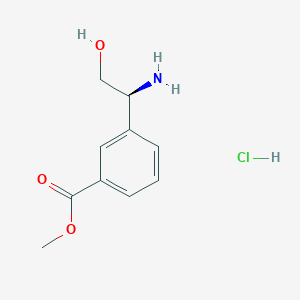
![2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B3007169.png)
![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B3007170.png)
![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3007171.png)